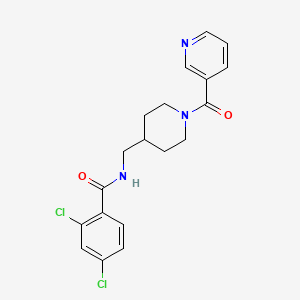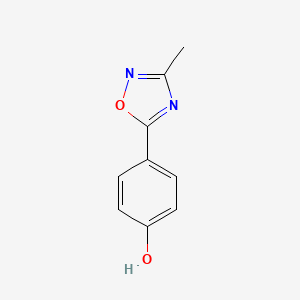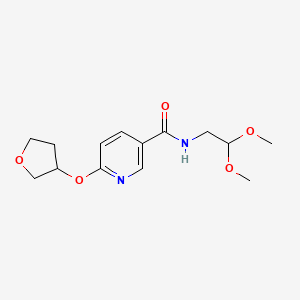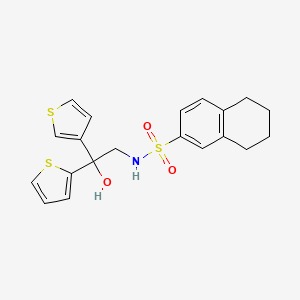
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” is a chemical compound that was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . This compound is characterized by its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Synthesis Analysis
The synthesis of the title compound was achieved by reacting o-toluoyl chloride (2-methylbenzoyl chloride) with 1-aminoanthraquinone under standard amide formation reaction conditions to afford the corresponding target benzamide in 94% yield .Molecular Structure Analysis
The synthesized target compound was fully characterized by various spectroscopic methods such as 1 H-NMR, 13 C-NMR, IR, and GC-MS analysis .Chemical Reactions Analysis
The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .Physical And Chemical Properties Analysis
The compound was synthesized in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone . More specific physical and chemical properties were not found in the sources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated the synthesis of new anthraquinone derivatives incorporating the pyrazole moiety, including compounds related to N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. These compounds were evaluated for their antimicrobial properties, with some exhibiting promising activities against bacterial and fungal pathogens (Gouda, Berghot, Shoeib, & Khalil, 2010).
Synthesis and Characterization of Novel Compounds
The compound has also been a precursor or a component in the synthesis of various novel compounds aimed at exploring different biological activities or chemical properties. For instance, research has focused on synthesizing novel analogs and derivatives with potential antihyperlipidemic effects, exploring their impacts on plasma lipid profiles in animal models (Shattat et al., 2013). Another study reported the synthesis and antimicrobial activity evaluation of pyrazolyl-1-carboxamide derivatives, highlighting the diverse chemical applications of this compound (Sharshira & Hamada, 2011).
Chemical Properties and Reactions
Further research into the chemical properties and potential reactions involving this compound derivatives has led to insights into their suitability for metal-catalyzed C-H bond functionalization reactions. This showcases the compound's relevance in synthetic organic chemistry and potential applications in the development of new chemical synthesis methodologies (Al Mamari & Al Sheidi, 2020).
Biological Evaluation and Potential Therapeutic Applications
Derivatives of this compound have been synthesized and evaluated for their biological activities, including potential antitumor, anti-inflammatory, and analgesic effects. Studies have involved the synthesis of related compounds and their evaluation in various biological assays to identify potential therapeutic applications (Saeed et al., 2015).
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-11-9-17(22-23(11)2)20(26)21-12-7-8-15-16(10-12)19(25)14-6-4-3-5-13(14)18(15)24/h3-10H,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIBTVBUZREHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate](/img/structure/B2744368.png)


![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone](/img/structure/B2744372.png)
![1-[(2-Methylphenyl)methoxy]imidazole](/img/structure/B2744376.png)
![2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide](/img/structure/B2744378.png)
![1-(4-Fluorobenzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2744379.png)

![9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2744383.png)

![2-chloro-N-[2-(methoxymethyl)phenyl]-6-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B2744385.png)


